N-Ethylidynepropan-2-aminium
Description
N-Ethylidynepropan-2-aminium is a quaternary ammonium compound characterized by a nitrogen center bonded to an ethylidyne group (HC≡C–) and a propan-2-amine moiety. Quaternary ammonium compounds like this compound are critical in organic synthesis, pharmaceuticals, and material science due to their ionic nature and stability .
Properties
CAS No. |
48013-67-8 |
|---|---|
Molecular Formula |
C5H10N+ |
Molecular Weight |
84.14 g/mol |
IUPAC Name |
N-propan-2-ylethanimine |
InChI |
InChI=1S/C5H10N/c1-4-6-5(2)3/h5H,1-3H3/q+1 |
InChI Key |
BOQYSSSFNWHTLX-UHFFFAOYSA-N |
Canonical SMILES |
C[C+]=NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylidynepropan-2-aminium typically involves the reaction of ethylidyne with propan-2-aminium under controlled conditions. One common method includes the use of furfural as a raw material, which undergoes protection to form furfural ethylene ketal. This intermediate is then reacted with ethylidyne to form the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-Ethylidynepropan-2-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The ethylidyne group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.
Scientific Research Applications
N-Ethylidynepropan-2-aminium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Ethylidynepropan-2-aminium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural and Molecular Features
The table below highlights structural and molecular differences between N-Ethylidynepropan-2-aminium and key analogs from the evidence:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Structure Type | Key Features |
|---|---|---|---|---|---|
| N-Ethyl-2-methylpropan-2-amine | 4432-77-3 | C₆H₁₅N | 101.19 | Tertiary amine | Branched aliphatic amine |
| N,N-Diisopropylaniline | 4107-98-6 | C₁₂H₁₉N | 177.29 | Aromatic tertiary amine | Aromatic ring with bulky substituents |
| (2E)-N,N,N-Trimethyl-3-phenylprop-2-en-1-aminium iodide | 34097-88-6 | C₁₂H₁₇IN | N/A | Quaternary ammonium | Conjugated double bond, phenyl group |
| N-methyl-N-prop-2-ynylprop-2-yn-1-amine | N/A | C₇H₁₀N | 108.16 | Alkyne-substituted amine | Two terminal alkyne groups |
Key Observations :
- Branching vs. Aromaticity : N-Ethyl-2-methylpropan-2-amine (CAS 4432-77-3) is a branched tertiary amine, enhancing steric hindrance and reducing nucleophilicity compared to linear analogs . In contrast, N,N-Diisopropylaniline (CAS 4107-98-6) incorporates an aromatic ring, enabling π-π interactions but reducing solubility in polar solvents .
- Quaternary vs. Tertiary Amines : The quaternary ammonium salt (CAS 34097-88-6) exhibits permanent positive charge, increasing water solubility and thermal stability compared to tertiary amines . This compound likely shares these traits.
- Functional Group Diversity : Alkyne-substituted amines (e.g., N-methyl-N-prop-2-ynylprop-2-yn-1-amine) offer reactivity for click chemistry, whereas ethylidynepropan-2-aminium’s triple bond may enable similar conjugation or polymerization .
Physicochemical Properties
- Solubility : Quaternary ammonium salts (e.g., CAS 34097-88-6) are highly soluble in polar solvents due to ionic character, while tertiary amines like N-Ethyl-2-methylpropan-2-amine are more lipophilic .
- Stability : Aromatic amines (CAS 4107-98-6) resist oxidation but undergo electrophilic substitution, whereas aliphatic amines degrade under strong acids/bases .
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